4-Aminopyridazine-3-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 139.11 g/mol. This compound belongs to the class of pyridazine derivatives, characterized by the presence of an amino group and a carboxylic acid functional group attached to the pyridazine ring. It is often utilized in various scientific applications, including medicinal chemistry and biochemical research.
Source: 4-Aminopyridazine-3-carboxylic acid can be synthesized through various chemical reactions involving pyridazine derivatives. Its availability in commercial chemical catalogs indicates its significance in research and industry .
Classification: This compound is classified under organic compounds, specifically as an amino acid derivative due to the presence of both amino and carboxylic acid groups. It is also categorized as a heterocyclic compound due to its cyclic structure containing nitrogen atoms.
The synthesis of 4-Aminopyridazine-3-carboxylic acid can be achieved through several methods:
Technical details regarding these methods often include temperature control, solvent choice, and reaction times to optimize yield and purity.
The molecular structure of 4-Aminopyridazine-3-carboxylic acid features a pyridazine ring with an amino group at position 4 and a carboxylic acid group at position 3.
4-Aminopyridazine-3-carboxylic acid participates in various chemical reactions:
Technical details often include reaction conditions such as temperature, pH levels, and catalysts employed during these transformations.
The mechanism of action for compounds like 4-Aminopyridazine-3-carboxylic acid typically involves its interaction with biological targets:
Data on specific mechanisms often require experimental validation through biochemical assays or molecular docking studies to elucidate binding affinities and interactions with target molecules .
Relevant data from safety data sheets often provide additional insights into handling precautions and potential hazards associated with this compound.
4-Aminopyridazine-3-carboxylic acid finds applications across various scientific fields:
Pyridazine derivatives occupy a privileged position in medicinal chemistry due to their balanced physicochemical properties and diverse target engagement capabilities. The pyridazine ring system—a six-membered heterocycle featuring two adjacent nitrogen atoms—exhibits favorable π-stacking interactions with biological targets while maintaining sufficient aqueous solubility for drug development [5] [9]. This balanced profile stems from the ring's electron-deficient character combined with hydrogen-bond accepting capacity at the nitrogen atoms and hydrogen-bond donating potential when substituted with amino groups.
4-Aminopyridazine-3-carboxylic acid specifically leverages these properties through its ortho-aminocarboxylic acid arrangement, which creates an internal hydrogen-bonding motif that influences conformation and binding specificity. This configuration mimics established pharmacophores in several drug classes:
Table 1: Therapeutic Applications of Pyridazine Derivatives
Therapeutic Area | Representative Drug | Molecular Target | Key Structural Feature | |
---|---|---|---|---|
Antihypertensive | Pimobendan | PDE3 inhibitor | 4-Aminopyridazine | |
Antidepressant | Zometapine | MAO inhibitor | Pyridazine core | |
Antibacterial | Pyridomycin* | InhA inhibitor | 3-Hydroxypyridazine | |
Cardiotonic | - | PDE3/PDE4 | 4-Aminopyridazine-3-carboxamide | [8] |
*Pyridomycin is a natural product containing a modified pyridazine moiety
Recent advances highlight the scaffold's utility in developing enzyme inhibitors targeting kinases, phosphodiesterases (PDEs), and histone acetyltransferases (HATs). The carboxylic acid moiety enables critical metal coordination in metalloenzyme active sites, while the amino group provides hydrogen-bond donation essential for affinity optimization. For instance, pyridazine-containing compounds have demonstrated nanomolar inhibition of EP300/CBP histone acetyltransferases through bioisosteric replacement strategies, where the 4-pyridone-3-carboxylic acid moiety effectively mimicked benzoic acid pharmacophores in HAT inhibitors [1]. This bioisosteric application underscores the scaffold's versatility in mimicking carboxylic acid-containing motifs while offering improved metabolic stability and cell permeability.
The synthetic accessibility of pyridazine derivatives further enhances their drug discovery utility. Commercial availability of 4-aminopyridazine-3-carboxylic acid (CAS# 20865-29-6) facilitates rapid analogue exploration, with suppliers offering quantities from research-scale (2mg, ~$57) to multigram amounts [4]. The compound's predicted physicochemical parameters—including moderate aqueous solubility (predicted logP ~0.9), acidic pKa (~2.4 for carboxylic acid), and melting point >300°C—suggest favorable developability for medicinal chemistry programs [4].
The 4-aminopyridazine-3-carboxylic acid scaffold exhibits multifaceted bioactivity stemming from its unique electronic configuration and hydrogen-bonding topology. The zwitterionic character in physiological conditions (carboxylate deprotonated, amino group protonated) facilitates interactions with charged binding pockets while enhancing aqueous solubility—a critical property for oral bioavailability. This section examines the scaffold's demonstrated and potential biological applications:
Table 2: Documented Biological Activities of 4-Aminopyridazine Derivatives
Biological Activity | Molecular Target | Mechanistic Basis | Reference |
---|---|---|---|
Cardiotonic Activity | Phosphodiesterase III/IV | Increased cAMP/cGMP via PDE inhibition | [8] |
Anti-inflammatory | COX-2/PGE₂ pathway | Downregulation of inflammatory mediators | [10] |
Enzyme Inhibition | Kinase ATP-binding sites | Competitive ATP displacement | [5] |
Histone Modulation | EP300/CBP HAT domains | Bioisosteric mimicry of carboxylic acids | [1] |
The scaffold's cardiotonic potential was demonstrated through studies on 5-aminopyrido[2,3-d]pyrimidines (structurally related bicyclic systems), where the 4-aminopyridine-3-carboxylic acid derivative structure proved essential for positive inotropic effects on guinea pig cardiac tissues [8]. This activity arises primarily through PDE inhibition, increasing intracellular cAMP/cGMP concentrations that enhance myocardial contractility without significantly affecting heart rate—a valuable profile for heart failure therapeutics.
In inflammation pathways, N-pyridyl benzothiazine carboxamides containing the aminopyridazine motif demonstrated superior analgesic and anti-inflammatory activities compared to established drugs. Specifically, N-(5-methylpyridin-2-yl)- and N-(pyridin-3-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides surpassed lornoxicam (an oxicam-class NSAID) in efficacy metrics, with activity dependent on the conformational orientation of the pyridazine ring relative to the benzothiazine core [10]. X-ray crystallography revealed that specific molecular conformations where carbonyl and sulfo groups adopt versatile orientations relative to the benzothiazine plane correlate with enhanced analgesic efficacy.
The scaffold's enzyme inhibition capabilities extend to epigenetic targets, particularly histone acetyltransferases (HATs) like EP300/CBP. The carboxylic acid group serves as a zinc-binding group that chelates catalytic Zn²⁺ ions in HAT active sites, while the aminopyridazine ring engages in π-stacking and hydrogen bonding with surrounding residues [1]. This dual mechanism enables potent (nanomolar) inhibition of aberrant HAT activity implicated in cancer proliferation and metastasis.
Understanding the distinctive advantages of 4-aminopyridazine-3-carboxylic acid requires systematic comparison with prominent heterocyclic bioisosteres, particularly pyrazinamide (antitubercular), pyrazole derivatives (anti-inflammatory), and pyridine carboxylic acids (multifunctional pharmacophores). Each system offers unique physicochemical and target interaction profiles:
Pyrazinamide Comparison:Pyrazinamide (pyrazine-2-carboxamide) remains a cornerstone antitubercular agent, but its utility is limited by resistance development. The 4-aminopyridazine-3-carboxylic acid scaffold offers distinct advantages:
These properties translate to improved target engagement in non-mycobacterial systems, particularly enzymes requiring bidentate coordination like metalloproteases and kinases.
Pyrazole Derivative Comparison:Pyrazole-based drugs (celecoxib, rimonabant) demonstrate the therapeutic relevance of five-membered diazoles. However, 4-aminopyridazine-3-carboxylic acid differs fundamentally:
Notably, pyrazole synthesis typically employs 1,3-dicarbonyl precursors or α,β-unsaturated ketones with hydrazines, often yielding regioisomeric mixtures requiring separation [6]. In contrast, 4-aminopyridazine-3-carboxylic acid derivatives can be synthesized with greater regiocontrol, particularly when using modern catalysts like nano-ZnO that achieve >95% yields in pyrazole formation—methodologies potentially adaptable to pyridazine systems [6].
Pyridine Carboxylic Acid Isomers Comparison:The three pyridine carboxylic acid isomers—picolinic (2-carboxy), nicotinic (3-carboxy), and isonicotinic (4-carboxy) acids—represent the closest structural analogs:
Table 3: Structure-Activity Relationship Comparison with Pyridine Carboxylic Acids
Parameter | 4-Aminopyridazine-3-carboxylic Acid | Picolinic Acid (2-carboxy) | Nicotinic Acid (3-carboxy) | Isonicotinic Acid (4-carboxy) |
---|---|---|---|---|
Dipole Moment | Highest (~6-7 Debye) | Moderate (~4-5 Debye) | Moderate (~3-4 Debye) | Lowest (~2-3 Debye) |
H-bond Acidity | Strong (dual H-bond donor) | Moderate | Weak | Weak |
Metal Chelation | Bidentate (N,O) preferred | Bidentate (N,O) | Monodentate | Monodentate |
pKa (COOH) | ~2.4 | ~2.1 | ~4.8 | ~4.9 |
Bioisosteric Utility | Carboxylate replacement in constrained systems | Histidine mimic | NAD+ component | Linear pharmacophore |
Key distinctions emerge:
These properties position 4-aminopyridazine-3-carboxylic acid as a superior bioisostere in contexts requiring rigid, polar pharmacophores with defined hydrogen-bonding vectors. The scaffold has demonstrated particular value in kinase inhibitor design (e.g., aurora kinase inhibitors from Aurigene) where it occupies the adenine pocket while engaging key hinge region residues through its complementary hydrogen bonding pattern [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7